2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a 5-iodothiophen-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . One common approach is the reaction of 5-iodothiophene-2-ethylamine with phthalic anhydride under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. For example, solventless conditions and the use of recyclable catalysts such as SiO2-tpy-Nb have been explored to achieve high yields with reduced waste . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine substituent.
Substitution: The iodine atom in the thiophene ring is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Substituted Isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(2-(5-Iodothiophen-2-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of the 5-iodothiophen-2-yl substituent, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H10INO2S |
---|---|
Molecular Weight |
383.21 g/mol |
IUPAC Name |
2-[2-(5-iodothiophen-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10INO2S/c15-12-6-5-9(19-12)7-8-16-13(17)10-3-1-2-4-11(10)14(16)18/h1-6H,7-8H2 |
InChI Key |
RZHVKRVDNRWSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(S3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.